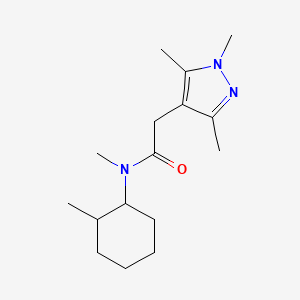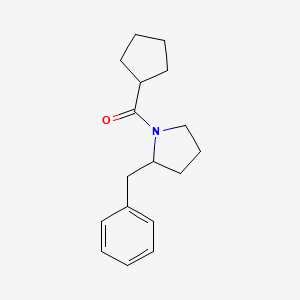
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone, also known as BTCP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained attention in the scientific community due to its potential use in therapeutic applications. BTCP has been found to exhibit stimulant properties and has been studied for its effects on the central nervous system.
Mechanism of Action
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in increased alertness, focus, and mood enhancement.
Biochemical and Physiological Effects:
Studies have shown that (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone can increase locomotor activity and induce hyperactivity in rodents. It has also been found to increase heart rate and blood pressure. Additionally, (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone has been shown to increase the release of dopamine and norepinephrine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone in lab experiments is its ability to selectively target dopamine, norepinephrine, and serotonin reuptake inhibition. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, the potential for abuse and addiction limits its use in certain research settings.
Future Directions
1. Investigating the potential use of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone in the treatment of neurological disorders, such as ADHD and depression.
2. Studying the long-term effects of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone on behavior and physiology.
3. Developing new analogs of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone with improved therapeutic properties and reduced side effects.
4. Investigating the potential of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone as a research tool for studying the effects of dopamine, norepinephrine, and serotonin on behavior and physiology.
Synthesis Methods
The synthesis of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone involves the reaction of cyclopentanone with benzylmagnesium chloride, followed by the reaction with pyrrolidine. The resulting product is then purified through recrystallization to obtain the final product.
Scientific Research Applications
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone has been studied for its potential use in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and depression. It has been found to exhibit similar effects to other stimulant drugs, such as methylphenidate and amphetamine, but with fewer side effects.
properties
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(15-9-4-5-10-15)18-12-6-11-16(18)13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUDAARAGCEOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
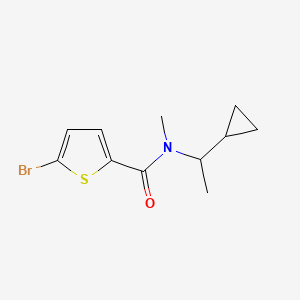
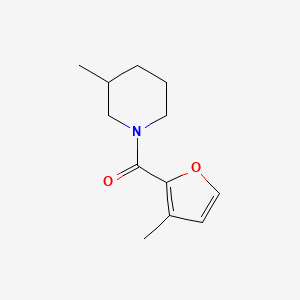
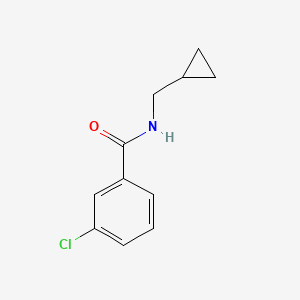

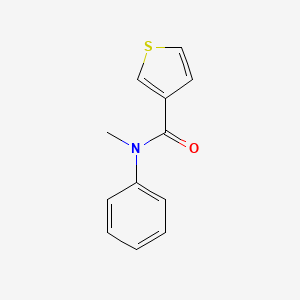
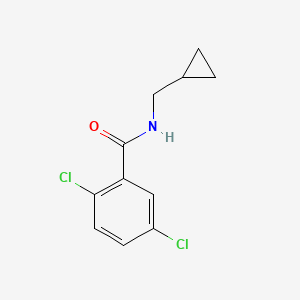
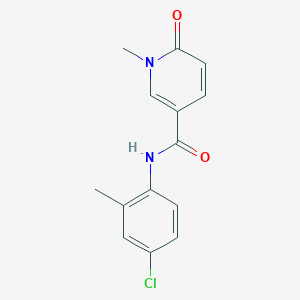
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
